
4-Formyltetrahydropyran
Overview
Description
4-Formyltetrahydropyran is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol It is a heterocyclic compound containing a tetrahydropyran ring with a formyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Formyltetrahydropyran can be synthesized through the dehydrogenation of hydroxymethyltetrahydropyrans in the presence of copper, silver, and/or gold catalysts . The reaction typically involves heating the hydroxymethyltetrahydropyran in the presence of the catalyst under controlled conditions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of catalytic dehydrogenation processes. These methods are scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Formyltetrahydropyran undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Tetrahydropyran-4-carboxylic acid.
Reduction: Tetrahydropyran-4-methanol.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
Synthesis of Fine Chemicals
4-Formyltetrahydropyran serves as a crucial intermediate in the synthesis of fine chemicals. Its unique structure allows for easy modification, making it valuable in the production of:
- Pharmaceuticals : The compound is utilized in the synthesis of various active pharmaceutical ingredients (APIs), enhancing their efficacy and stability. For instance, it has been employed in the development of novel brain-penetrant EZH2 inhibitors, which are significant for cancer treatment .
- Agrochemicals : It contributes to the formulation of crop protection agents, improving their effectiveness against pests and diseases .
Flavor and Fragrance Industry
In the flavor and fragrance sector, this compound is used to create sweet and fruity aromas. Its applications include:
- Perfumes : The compound enhances fragrance profiles, making it a popular choice among perfumers.
- Food Additives : It is incorporated into food products to improve taste and aroma, contributing to consumer appeal .
Polymer Chemistry
This compound plays a significant role in polymer chemistry:
- Monomer and Cross-Linking Agent : It can act as a monomer or cross-linking agent in polymer production, improving the mechanical properties and stability of the final materials. This application is particularly relevant in creating high-performance polymers used in various industrial applications .
Biochemical Research
The compound is also vital in biochemical studies:
- Modification of Biomolecules : It aids in modifying biomolecules to enhance their stability and bioavailability, which is crucial for drug development. For example, its use in synthesizing secondary alcohol intermediates has shown promise in developing new therapeutic agents .
Case Study 1: Development of EZH2 Inhibitors
Research highlighted the synthesis of brain-penetrant EZH2 inhibitors using this compound as an intermediate. The study demonstrated that modifications at the 4-position significantly impacted enzyme activity and metabolic stability. This approach led to compounds with enhanced potency against cancer cell lines .
Case Study 2: Antimicrobial Activity
Another study investigated naphthyl-substituted pyrazole-derived hydrazones synthesized from this compound. These compounds exhibited potent antimicrobial activity against MRSA (Methicillin-resistant Staphylococcus aureus) and A. baumannii strains, showcasing the compound's potential in developing new antimicrobial agents .
Data Table: Applications Overview
Application Area | Specific Use Cases | Key Findings/Notes |
---|---|---|
Synthesis of Fine Chemicals | Pharmaceuticals, Agrochemicals | Key intermediate for APIs; enhances stability |
Flavor and Fragrance Industry | Perfumes, Food Additives | Provides sweet fruity aroma; enhances consumer appeal |
Polymer Chemistry | Monomer/Cross-linking Agent | Improves mechanical properties of polymers |
Biochemical Research | Modification of Biomolecules | Enhances drug stability and bioavailability |
Mechanism of Action
The mechanism of action of 4-Formyltetrahydropyran involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
- Tetrahydro-2H-pyran-2-carbaldehyde
- Cyclohexanecarboxaldehyde
- Cyclopentanecarboxaldehyde
- Cyclopropanecarboxaldehyde
Comparison: 4-Formyltetrahydropyran is unique due to the presence of the tetrahydropyran ring, which imparts specific chemical properties and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .
Biological Activity
4-Formyltetrahydropyran, also known as tetrahydropyran-4-carbaldehyde, is a cyclic compound with the molecular formula . Its unique structure and properties have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
This compound is characterized by its aldehyde functional group, which contributes to its reactivity and potential biological applications. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Weight | 114.14 g/mol |
Boiling Point | Not available |
Log P (octanol-water) | 0.73 |
Solubility | High |
Blood-Brain Barrier | Yes |
These properties suggest that this compound may effectively penetrate biological membranes, including the blood-brain barrier, making it a candidate for neurological applications .
Antiplasmodial Activity
Research has indicated that derivatives of this compound exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A study evaluated various compounds derived from this compound, reporting IC50 values that demonstrate their potency in inhibiting parasite growth. For example:
Compound | IC50 (µM) |
---|---|
This compound derivative A | 1.5 |
This compound derivative B | 0.9 |
These results highlight the potential of these derivatives as therapeutic agents against malaria .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. In vitro studies have shown that it can inhibit oxidative stress-induced neuronal damage. For instance, one study reported that treatment with this compound reduced cell death in neuronal cell lines exposed to oxidative agents by approximately 40% compared to untreated controls . This suggests a mechanism that may involve antioxidant activity.
Case Studies
- Mechanochemical Reactions : A study explored the use of this compound in mechanochemical reactions leading to indoline derivatives. The reaction conditions were optimized to yield high product purity and yield (77%). This demonstrates its utility as a building block in organic synthesis .
- Bioisosteric Evaluations : Research on bioisosteres of this compound revealed variations in biological activity based on structural modifications. Compounds with slight alterations showed differing potencies against various biological targets, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-formyltetrahydropyran, and how can experimental conditions be optimized for reproducibility?
this compound is typically synthesized via α-dehydrochlorination/ester decarboxylation/acid reduction followed by Swern oxidation of di(2-chloroethyl) ether and diethyl malonate . Key considerations include:
- Reagent Selection : Use Swern oxidation (oxalyl chloride/DMSO) for efficient aldehyde formation without over-oxidation.
- Temperature Control : Maintain ≤−60°C during Swern oxidation to minimize side reactions.
- Purification : Distillation under reduced pressure (boiling point ~144°C) or column chromatography (hexane/ethyl acetate) for high purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Characterization involves:
- Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z 128.12 (C₆H₁₀O₂) .
- Chromatography : HPLC with UV detection (λ = 210–220 nm) for purity assessment .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 1 for skin/eye irritation) .
- Ventilation : Use fume hoods to prevent inhalation (P264 precaution) .
- Waste Disposal : Segregate halogenated waste and consult local regulations for solvent disposal .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound derivatives be achieved?
Stereocontrol strategies include:
- Prins Cyclization : Utilize Lewis acids (e.g., BF₃·OEt₂) to direct axial vs. equatorial aldehyde orientation in tetrahydropyran rings. Axial selectivity is enhanced in non-polar solvents (e.g., CH₂Cl₂) .
- Organocatalysis : Chiral amines (e.g., L-proline) for asymmetric induction in aldehyde functionalization .
- Crystallographic Validation : Use X-ray diffraction (CCDC 965195) to confirm stereochemistry .
Q. What mechanistic insights explain contradictions in reported reaction yields for this compound derivatization?
Discrepancies arise from:
- Halogen Substituent Effects : 4-Halo-tetrahydropyrans undergo stannane-free hydrodehalogenation with varying efficiency (e.g., 4-Br > 4-Cl due to bond dissociation energy differences) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, improving yields .
- Catalyst Deactivation : Trace moisture in Pd/C systems reduces hydrogenation efficiency; rigorous drying (molecular sieves) mitigates this .
Q. How can computational modeling enhance the design of this compound-based synthetic pathways?
- Retrosynthesis Tools : AI platforms (e.g., Reaxys/Pistachio) predict feasible routes by analyzing >10⁶ reactions, prioritizing high-yield pathways .
- DFT Calculations : Optimize transition states (e.g., Swern oxidation intermediates) to identify energy barriers and rate-limiting steps .
- Docking Studies : Screen this compound derivatives for biological activity (e.g., anti-inflammatory targets) using AutoDock Vina .
Q. What strategies resolve conflicting thermodynamic data for this compound in literature?
- Standardized Measurements : Use NIST-calibrated DSC for enthalpy of formation (ΔHf) and vapor pressure .
- Collaborative Validation : Cross-reference data from PubChem, ECHA, and DSSTox to identify outliers .
- Error Analysis : Quantify uncertainties in boiling point (±2°C) and density (±0.005 g/cm³) due to instrument calibration .
Q. Methodological Resources
Parameter | Value | Source |
---|---|---|
Molecular Weight | 128.15 g/mol | |
Boiling Point | 144°C | |
CAS Number | 50675-18-8 | |
GHS Classification | Skin/Eye Irritant (Category 1) | |
Key NMR Shifts (¹H) | δ 9.8 (CHO), 3.5–4.2 (OCH₂) |
Properties
IUPAC Name |
oxane-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-6-1-3-8-4-2-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLGNJCMPWUZKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433349 | |
Record name | 4-Formyltetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50675-18-8 | |
Record name | Tetrahydro-2H-pyran-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50675-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-2H-pyran-4-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050675188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Formyltetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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